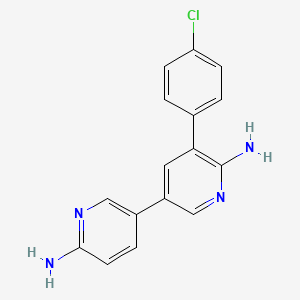

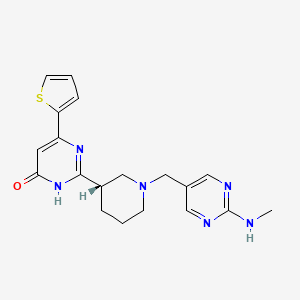

Tyk2-IN-2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

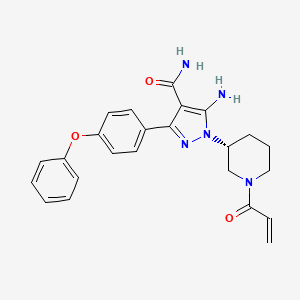

Tyrosinkinase-2-Inhibitor 2 (TyK2-IN-2) ist ein potenter und selektiver Inhibitor von Tyrosinkinase 2, einem Mitglied der Januskinase-Familie. Tyrosinkinase 2 spielt eine entscheidende Rolle in den Signalwegen verschiedener Zytokine, einschließlich Interleukin-23, Interleukin-12 und Typ-I-Interferonen. Tyrosinkinase-2-Inhibitor 2 wurde als Therapeutikum zur Behandlung von Autoimmun- und Entzündungskrankheiten wie Psoriasis und systemischem Lupus erythematodes entwickelt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Tyrosinkinase-2-Inhibitor 2 umfasst mehrere Schritte, einschließlich der Bildung wichtiger Zwischenprodukte und deren anschließender Kupplungsreaktionen. Ein gängiger Syntheseweg umfasst die folgenden Schritte:

Bildung von Zwischenprodukt A: Dieser Schritt beinhaltet die Reaktion eines substituierten Anilins mit einem geeigneten Reagenz, um Zwischenprodukt A zu bilden.

Kupplungsreaktion: Zwischenprodukt A wird dann unter Palladium-katalysierten Bedingungen mit einer halogenierten aromatischen Verbindung gekoppelt, um Zwischenprodukt B zu bilden.

Cyclisierung: Zwischenprodukt B unterliegt einer Cyclisierung in Gegenwart einer Base, um die Kernstruktur von Tyrosinkinase-2-Inhibitor 2 zu bilden.

Abschließende Funktionalisierung: Die Kernstruktur wird durch Einführung spezifischer Substituenten weiter funktionalisiert, um die gewünschte biologische Aktivität zu erzielen.

Industrielle Produktionsmethoden

Die industrielle Produktion von Tyrosinkinase-2-Inhibitor 2 folgt ähnlichen Synthesewegen, ist jedoch für die großtechnische Herstellung optimiert. Dazu gehören die Verwendung von Hochdurchsatzreaktoren, kontinuierlicher Durchflusschemie und fortschrittlicher Reinigungstechniken, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Tyrosinkinase-2-Inhibitor 2 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um spezifische funktionelle Gruppen innerhalb des Moleküls zu modifizieren.

Substitution: Substitutionsreaktionen werden häufig verwendet, um Substituenten an den aromatischen Ringen einzuführen oder zu ersetzen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Halogenierte Reagenzien und Palladiumkatalysatoren werden häufig in Substitutionsreaktionen eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Tyrosinkinase-2-Inhibitor 2 mit modifizierten funktionellen Gruppen, die weiter auf ihre biologische Aktivität untersucht werden können .

Wissenschaftliche Forschungsanwendungen

Tyrosinkinase-2-Inhibitor 2 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Werkzeugverbindung verwendet, um die Rolle von Tyrosinkinase 2 in verschiedenen chemischen Reaktionen und Signalwegen zu untersuchen.

Biologie: Wird in zellbasierten Assays eingesetzt, um die von Tyrosinkinase 2 vermittelten Signalwege zu untersuchen.

Medizin: Als Therapeutikum zur Behandlung von Autoimmun- und Entzündungskrankheiten wie Psoriasis und systemischem Lupus erythematodes entwickelt.

Wirkmechanismus

Tyrosinkinase-2-Inhibitor 2 entfaltet seine Wirkung durch selektive Bindung an die regulatorische Domäne von Tyrosinkinase 2. Diese Bindung hemmt die Wechselwirkung zwischen der regulatorischen und katalytischen Domäne des Enzyms und verhindert so dessen Aktivierung. Dadurch werden die nachgeschalteten Signalwege, die von Tyrosinkinase 2 vermittelt werden, einschließlich der Aktivierung von Signaltransduktor- und Aktivator-of-Transcription-Proteinen, gehemmt. Dies führt zu einer Reduktion der Expression proinflammatorischer Zytokine und anderer Immunantworten .

Wirkmechanismus

Tyrosine kinase 2 inhibitor 2 exerts its effects by selectively binding to the regulatory domain of tyrosine kinase 2. This binding inhibits the interaction between the regulatory and catalytic domains of the enzyme, thereby preventing its activation. As a result, the downstream signaling pathways mediated by tyrosine kinase 2, including the activation of signal transducer and activator of transcription proteins, are inhibited. This leads to a reduction in the expression of pro-inflammatory cytokines and other immune responses .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Deucravacitinib: Ein selektiver Tyrosinkinase-2-Inhibitor, der an die regulatorische Domäne des Enzyms bindet.

GLPG3667: Ein selektiver Adenosintriphosphat-kompetitiver Inhibitor von Tyrosinkinase 2.

Tofacitinib: Ein Januskinase-Inhibitor, der auf mehrere Mitglieder der Januskinase-Familie abzielt, einschließlich Tyrosinkinase 2.

Einzigartigkeit

Tyrosinkinase-2-Inhibitor 2 ist einzigartig aufgrund seiner hohen Selektivität für Tyrosinkinase 2 gegenüber anderen Mitgliedern der Januskinase-Familie. Diese Selektivität reduziert das Risiko von Off-Target-Effekten und verbessert sein Sicherheitsprofil im Vergleich zu weniger selektiven Inhibitoren .

Eigenschaften

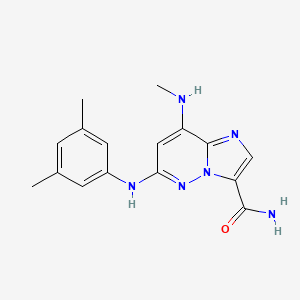

IUPAC Name |

6-(3,5-dimethylanilino)-8-(methylamino)imidazo[1,2-b]pyridazine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6O/c1-9-4-10(2)6-11(5-9)20-14-7-12(18-3)16-19-8-13(15(17)23)22(16)21-14/h4-8,18H,1-3H3,(H2,17,23)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNVFFECYFQEWTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC2=NN3C(=CN=C3C(=C2)NC)C(=O)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![13-Methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B560542.png)

![(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4S)-3-methoxy-4-(tetrazol-2-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B560544.png)

![(S)-1-(3-Methyl-2-oxobutyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B560552.png)

![[(3R,6R)-6-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3-[3-[4-(3-aminopropylamino)butylamino]propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate](/img/structure/B560553.png)